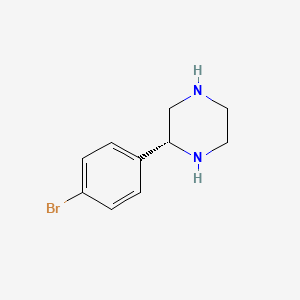

(R)-2-(4-Bromophenyl)piperazine

CAS No.:

Cat. No.: VC18618079

Molecular Formula: C10H13BrN2

Molecular Weight: 241.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13BrN2 |

|---|---|

| Molecular Weight | 241.13 g/mol |

| IUPAC Name | (2R)-2-(4-bromophenyl)piperazine |

| Standard InChI | InChI=1S/C10H13BrN2/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12-13H,5-7H2/t10-/m0/s1 |

| Standard InChI Key | ZXWFFOCOSVMOPB-JTQLQIEISA-N |

| Isomeric SMILES | C1CN[C@@H](CN1)C2=CC=C(C=C2)Br |

| Canonical SMILES | C1CNC(CN1)C2=CC=C(C=C2)Br |

Introduction

Chemical Structure and Stereochemistry

The compound features a six-membered piperazine ring with a 4-bromophenyl substituent at the second carbon. The (R)-configuration at the chiral center influences its three-dimensional arrangement, which is critical for interactions with biological targets such as neurotransmitter receptors .

Molecular Characteristics

-

Molecular Formula:

-

Molecular Weight: 241.13 g/mol

The bromine atom enhances electrophilicity, facilitating nucleophilic substitution reactions, while the piperazine ring provides a versatile scaffold for derivatization .

Synthesis and Manufacturing

Asymmetric Synthesis

(R)-2-(4-Bromophenyl)piperazine is synthesized via chiral auxiliary-based methods or catalytic asymmetric processes. A notable approach involves:

-

Chiral Resolution: Using (R)-phenylglycinol as a chiral auxiliary to induce stereoselectivity during cyclization .

-

Catalytic α-Chlorination: Jørgensen’s method for enantioselective α-chlorination of aldehydes, followed by reduction and cyclization .

-

Condensation of (R)-phenylglycinol with N-Boc glycine.

-

Diastereoselective methylation and cyclization.

-

Deprotection to yield the (R)-enantiomer.

Industrial Production

Key suppliers include Conier Chem & Pharma Limited and Hefei TNJ Chemical Industry Co., Ltd., which offer the compound at 95% purity . Scale-up processes prioritize cost efficiency, with yields exceeding 70% in optimized conditions .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 226–227°C (decomposes) | |

| Solubility | Soluble in DMSO, chloroform | |

| logP | 2.7 | |

| Stability | Stable under inert conditions |

Spectroscopic data (NMR, IR) confirm the structure, with distinct peaks for the bromophenyl group ( ppm in NMR) and piperazine protons ( ppm) .

Pharmacological Activity

Neurotransmitter Receptor Modulation

(R)-2-(4-Bromophenyl)piperazine exhibits affinity for serotonin (5-HT) and dopamine (D) receptors, with IC values in the nanomolar range . Its selectivity is attributed to the bromophenyl group’s hydrophobic interactions and the piperazine ring’s hydrogen-bonding capacity.

In silico studies highlight its role as a PARP-1 inhibitor. Compound 5 (a derivative) showed a binding affinity of −52.51 kcal/mol for PARP-1, outperforming reference drugs like rucaparib .

Antimicrobial Applications

Fluorinated analogues demonstrated antiplasmodial activity against Plasmodium falciparum (IC = 0.09–0.28 μM) and reduced parasitemia in murine models by 50% at 30 mg/kg .

Applications in Drug Development

Kinase Inhibitors

Piperazine derivatives are integral to CDK4/6 inhibitors (e.g., palbociclib). The (R)-configuration enhances target specificity, reducing off-site toxicity .

Antiviral Agents

During COVID-19, piperazine-based compounds were screened for SARS-CoV-2 protease inhibition. Docking scores indicated strong hydrogen bonding with viral proteins .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume